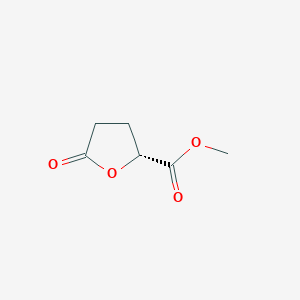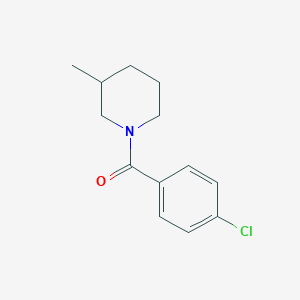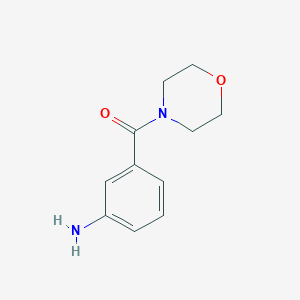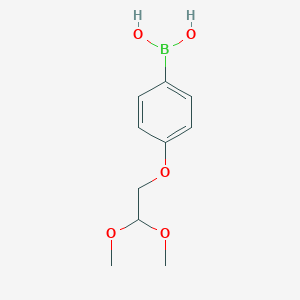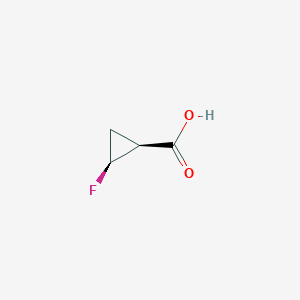
Metanosulfonato de oxetan-3-ilo
Descripción general
Descripción
Oxetan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O4S. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a methanesulfonate group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
Oxetan-3-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nucleophilic substitution.
Medicine: Oxetan-3-yl methanesulfonate derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
Target of Action
Oxetan-3-yl methanesulfonate is a chemical compound that is used in various chemical reactions. It is known to be used in the formation of oxetane motifs, which are commonly found in various pharmaceutical compounds .
Mode of Action
The mode of action of Oxetan-3-yl methanesulfonate involves its interaction with other compounds in chemical reactions. For instance, it has been demonstrated that the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that Oxetan-3-yl methanesulfonate may act as a reagent in these reactions, facilitating the formation of oxetane rings.
Biochemical Pathways
The biochemical pathways affected by Oxetan-3-yl methanesulfonate are primarily related to its role in the synthesis of oxetane-containing compounds. It is involved in the formation of oxetane rings through epoxide opening with trimethyloxosulfonium ylide . The oxetane rings formed are then incorporated into various compounds, affecting their overall structure and properties .
Pharmacokinetics
It is known that oxetane-containing compounds are more metabolically stable and lipophilicity neutral , which may suggest similar properties for Oxetan-3-yl methanesulfonate.
Result of Action
The result of Oxetan-3-yl methanesulfonate’s action is the formation of oxetane rings, which are then incorporated into various compounds . These oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . For example, three FDA-approved oxetane-containing drugs, taxol and its two semisynthetic brethrens, docetaxel and cabazitaxel, are chemotherapies for treating cancer .
Action Environment
The action of Oxetan-3-yl methanesulfonate can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide required moderate heating . Furthermore, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-yl methanesulfonate typically involves the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Oxetan-3-ol+Methanesulfonyl chloride→Oxetan-3-yl methanesulfonate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of oxetan-3-yl methanesulfonate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: Oxetan-3-yl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions. This can lead to the formation of linear or branched products depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to induce ring-opening.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Ring-Opening Products: Linear or branched alcohols, amines, or thiols.
Comparación Con Compuestos Similares
Oxetan-2-yl methanesulfonate: Similar structure but with the methanesulfonate group attached to the second carbon of the oxetane ring.
Oxetan-3-yl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness: Oxetan-3-yl methanesulfonate is unique due to its combination of the oxetane ring and the methanesulfonate group, which imparts distinct reactivity and stability. The presence of the oxetane ring makes it a valuable intermediate in synthetic chemistry, while the methanesulfonate group enhances its reactivity towards nucleophiles.
Propiedades
IUPAC Name |
oxetan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYZGDBMXPXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617722 | |
| Record name | Oxetan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148430-81-3 | |
| Record name | Oxetan-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


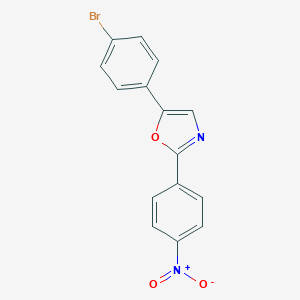
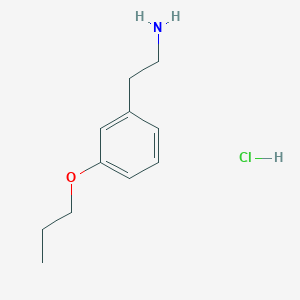
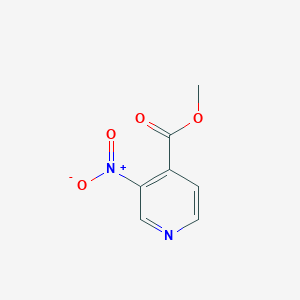
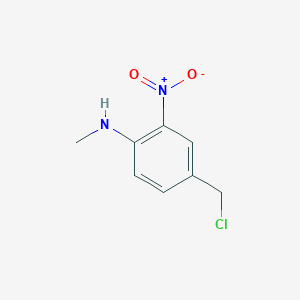
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

